5-Ethoxy-2-methylbenzaldehyde
Description
5-Ethoxy-2-methylbenzaldehyde is a substituted benzaldehyde derivative featuring an ethoxy group (-OCH₂CH₃) at the 5-position and a methyl group (-CH₃) at the 2-position of the aromatic ring. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its aldehyde functional group, which serves as a reactive site for condensation or nucleophilic addition reactions.
Properties
IUPAC Name |
5-ethoxy-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10-5-4-8(2)9(6-10)7-11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWRIQQXCVOGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethoxy-2-methylbenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethylation of 2-methylbenzaldehyde using ethyl iodide in the presence of a strong base such as potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.
Major Products Formed:
Oxidation: 5-Ethoxy-2-methylbenzoic acid.
Reduction: 5-Ethoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Ethoxy-2-methylbenzaldehyde has diverse applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
Medicine: Research explores its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-methylbenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles.
Molecular Targets and Pathways: The compound’s effects are mediated through its interactions with specific enzymes and receptors, depending on the context of its application. For example, in drug development, it may target specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Key Observations:
Acetyl groups (as in 5-Acetyl-2-methoxybenzaldehyde) introduce electron-withdrawing effects, enhancing the electrophilic character of the aldehyde, which may accelerate reactions like aldol condensations.
Solubility and Stability: Ethyl 2-methoxybenzoate, an ester derivative, exhibits higher solubility in ethanol compared to aldehyde-containing analogs due to reduced polarity.
Notable Differences:
- Phenolic derivatives (e.g., 5-Hydroxy-2-methoxybenzaldehyde) may require additional stabilization to prevent oxidation.
Biological Activity
5-Ethoxy-2-methylbenzaldehyde, a compound belonging to the class of aromatic aldehydes, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, including case studies and comparisons with similar compounds.
Chemical Structure and Properties
This compound (CAS Number: 1809157-97-8) is characterized by the presence of an ethoxy group and a methyl group on the benzene ring. Its molecular formula is , and it exhibits properties typical of aromatic aldehydes, such as volatility and reactivity with nucleophiles.
Antimicrobial Properties
Research indicates that derivatives of this compound are being explored for their antimicrobial properties. Studies have shown that similar compounds can exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism behind this activity is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.
Antioxidant Activity
The compound has also been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. Research suggests that aromatic aldehydes can scavenge free radicals effectively, contributing to their protective effects against cellular damage .
Biochemical Pathways
The biological effects of this compound may be attributed to its interaction with various biochemical pathways. Similar compounds have been shown to influence enzyme activity, gene expression, and cellular signaling pathways . For instance, they may act as inhibitors or activators of specific enzymes involved in metabolic processes.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzaldehyde derivatives, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent .
- Antioxidant Activity Assessment : In vitro assays measuring the radical scavenging capacity of this compound showed promising results, indicating its effectiveness in reducing oxidative stress markers in cultured cells .
Comparison with Similar Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Ethoxy and methyl groups | Moderate | High |
| Benzaldehyde | No ethoxy group | Low | Moderate |
| 4-Methoxybenzaldehyde | Methoxy group instead of ethoxy | Moderate | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
